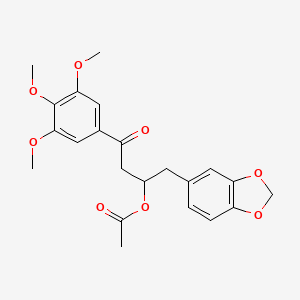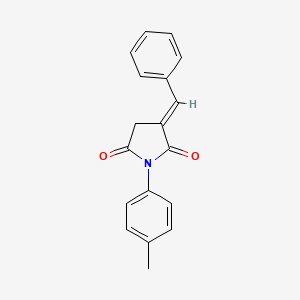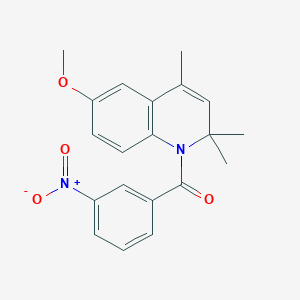![molecular formula C20H25NO3 B11038339 7',7',9'-trimethyl-6',7'-dihydro-1'H-spiro[cycloheptane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione](/img/structure/B11038339.png)
7',7',9'-trimethyl-6',7'-dihydro-1'H-spiro[cycloheptane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’,7’,9’-trimethyl-6’,7’-dihydro-1’H-spiro[cycloheptane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’,7’,9’-trimethyl-6’,7’-dihydro-1’H-spiro[cycloheptane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione typically involves multi-step organic reactions. The starting materials often include cycloheptane derivatives and quinoline derivatives, which undergo a series of condensation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7’,7’,9’-trimethyl-6’,7’-dihydro-1’H-spiro[cycloheptane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various functionalized spiro compounds. These products can be further utilized in different applications, including pharmaceuticals and materials science.
Scientific Research Applications
7’,7’,9’-trimethyl-6’,7’-dihydro-1’H-spiro[cycloheptane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the materials science industry, the compound is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 7’,7’,9’-trimethyl-6’,7’-dihydro-1’H-spiro[cycloheptane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indole]: This compound shares a similar spiro structure and is used in photochromic applications.
3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione: Known for its use in pharmaceuticals, this compound has a different core structure but similar functional groups.
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: This compound has a similar trimethyl substitution pattern and is studied for its chemical properties.
Uniqueness
7’,7’,9’-trimethyl-6’,7’-dihydro-1’H-spiro[cycloheptane-1,5’-[1,3]oxazino[5,4,3-ij]quinoline]-1’,3’-dione is unique due to its specific spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H25NO3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
7,10,10-trimethylspiro[3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-12,1'-cycloheptane]-2,4-dione |
InChI |
InChI=1S/C20H25NO3/c1-13-10-14-16-15(11-13)19(2,3)12-20(8-6-4-5-7-9-20)21(16)18(23)24-17(14)22/h10-11H,4-9,12H2,1-3H3 |
InChI Key |
OGEASLRCAVIEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(CC4(N3C(=O)OC2=O)CCCCCC4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-2-methylphenyl)-N'-{[(4-methylphenyl)sulfonyl]methyl}urea](/img/structure/B11038267.png)
![4-Amino-1-(3,5-difluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038269.png)
![4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B11038285.png)
![phenyl[2,2,4,6-tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11038287.png)
![tert-butyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B11038302.png)

![4-anilino-7,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B11038311.png)
![(1Z)-6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-8-fluoro-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038323.png)
![tetramethyl 6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038327.png)
![(1E)-1-[(4-butylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038335.png)
![2,4-dichloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11038340.png)
![1-acetyl-4'-amino-6'-[(2-methoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B11038346.png)

